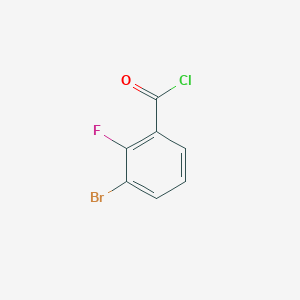

3-溴-2-氟苯甲酰氯

描述

Synthesis Analysis

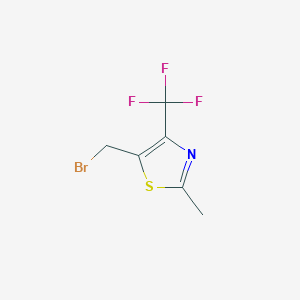

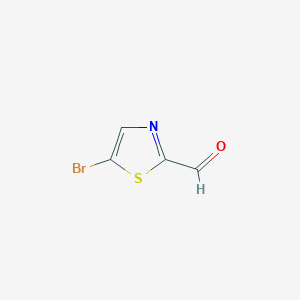

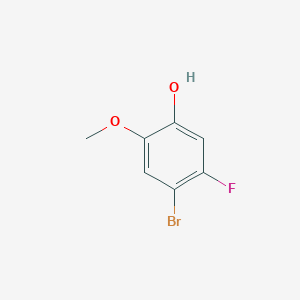

The synthesis of halogenated aromatic compounds is a topic of interest in several studies. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles is described, involving palladium-catalyzed arylation and acidic deprotection/cyclization . Another study reports an improved synthesis of a bromomethylthiazolyl-ethynyl-fluorobenzonitrile, a precursor for PET radioligands, starting from 4-bromo-2-formylthiazole . Additionally, the synthesis of 3-bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through bromination and hydrolysis is detailed, highlighting optimized conditions for industrial-scale production .

Molecular Structure Analysis

The molecular structure of halogenated benzoyl chlorides has been investigated using gas electron diffraction and quantum chemical calculations. The study reveals that molecules like 2-fluorobenzoyl chloride exist in the gas phase as two stable non-planar conformers, with trends in molecular behavior observed with increasing ortho halogen atomic size . This information can be extrapolated to predict the molecular structure of 3-bromo-2-fluorobenzoyl chloride, which may also exhibit non-planar conformations due to the presence of halogen atoms.

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds is often influenced by the presence of halogen substituents. For example, the halodeboronation of aryl boronic acids to form aryl bromides and chlorides is demonstrated, which could be relevant to the reactivity of 3-bromo-2-fluorobenzoyl chloride in similar transformations . The solid-state chemistry of organic polyvalent iodine compounds also provides insights into the reactivity of halogenated compounds, although the specific reactions of 3-bromo-2-fluorobenzoyl chloride are not discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoyl chlorides are influenced by their molecular structure. The gas phase conformational compositions of 2-fluorobenzoyl chloride and its analogs suggest that the presence of halogen atoms affects bond distances and planarity . The synthesis of 3-bromo-2-fluorobenzoic acid also implies that the compound's properties are amenable to industrial-scale production under optimized conditions . The solvatomorphism observed in 3-fluorobenzoylaminophenyl 3-fluorobenzoate indicates that strong hydrogen bonds and weak intermolecular interactions, including those involving halogen atoms, play a significant role in the physical state of such compounds .

科学研究应用

-

Proteomics Research

- Field : Proteomics is a branch of biology that studies proteins on a large scale. It involves the identification, quantification, and analysis of the entire protein content of a cell line, tissue, or organism .

- Application : 3-Bromo-2-fluorobenzoyl chloride is used as a specialty product in proteomics research . It’s likely used in the preparation of specific protein samples or in the development of certain analytical techniques.

-

Pharmaceutical Research

- Field : Pharmaceutical research involves the discovery, development, and characterization of drugs and medications .

- Application : 2-Fluorobenzoyl chloride, a compound similar to 3-Bromo-2-fluorobenzoyl chloride, has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester . This suggests that 3-Bromo-2-fluorobenzoyl chloride could potentially be used in similar applications.

- Hollow-Fiber Liquid Phase Microextraction

- Application : A compound similar to 3-Bromo-2-fluorobenzoyl chloride, 2-Fluorobenzoyl chloride, has been used to develop a hollow-fiber liquid phase microextraction method .

- Method : This method is used for the determination of metformin hydrochloride in biological fluids . The exact method of application would depend on the specific experiment or procedure being conducted.

- Results : The outcomes of such research could include new insights into the extraction and analysis of metformin hydrochloride in biological fluids .

安全和危害

3-Bromo-2-fluorobenzoyl chloride is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Relevant Papers I found a paper titled “Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations” which might be relevant . This paper investigates the gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride . Although it does not specifically mention 3-Bromo-2-fluorobenzoyl chloride, the findings could potentially provide insights into the structure and behavior of this compound.

属性

IUPAC Name |

3-bromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRKBWVSQZTERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650500 | |

| Record name | 3-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluorobenzoyl chloride | |

CAS RN |

374554-41-3 | |

| Record name | 3-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)